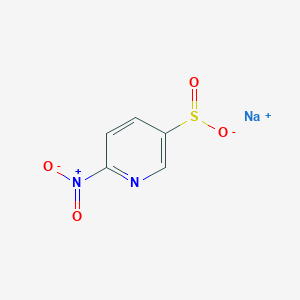![molecular formula C7H3Cl3N2 B13120117 2,4,7-Trichloro-1H-benzo[d]imidazole](/img/structure/B13120117.png)
2,4,7-Trichloro-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,7-Trichloro-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and material sciences
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7-Trichloro-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,4,7-trichloroaniline with formic acid and formaldehyde. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzimidazole compound. The reaction conditions usually involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The scalability of the synthesis method is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,7-Trichloro-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzimidazole ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation and Reduction Reactions: The benzimidazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives. Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride are commonly used.
Coupling Reactions: The compound can participate in coupling reactions with various aryl or alkyl halides, leading to the formation of new C-C bonds. Palladium-catalyzed cross-coupling reactions are particularly useful for this purpose.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce complex benzimidazole-based structures with enhanced properties.
Wissenschaftliche Forschungsanwendungen
2,4,7-Trichloro-1H-benzo[d]imidazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a promising candidate for drug development.
Medicine: The compound is explored for its therapeutic potential in treating various diseases. Its derivatives have shown activity against bacterial and fungal infections, as well as certain types of cancer.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Wirkmechanismus
The mechanism of action of 2,4,7-Trichloro-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific biological context and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
2,4,7-Trichloro-1H-benzo[d]imidazole can be compared with other similar compounds, such as:
2,4-Dichloro-1H-benzo[d]imidazole: This compound has two chlorine atoms on the benzimidazole ring and exhibits similar reactivity but may have different biological activities.
2,4,5-Trichloro-1H-benzo[d]imidazole: With chlorine atoms at positions 2, 4, and 5, this compound has a different substitution pattern, which can affect its chemical and biological properties.
2,4,6-Trichloro-1H-benzo[d]imidazole: The presence of chlorine atoms at positions 2, 4, and 6 gives this compound unique properties compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and potential applications. The presence of chlorine atoms at positions 2, 4, and 7 can enhance its stability and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C7H3Cl3N2 |
|---|---|
Molekulargewicht |
221.5 g/mol |
IUPAC-Name |
2,4,7-trichloro-1H-benzimidazole |
InChI |
InChI=1S/C7H3Cl3N2/c8-3-1-2-4(9)6-5(3)11-7(10)12-6/h1-2H,(H,11,12) |
InChI-Schlüssel |
RCQJPWSJKXXWPS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1Cl)NC(=N2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


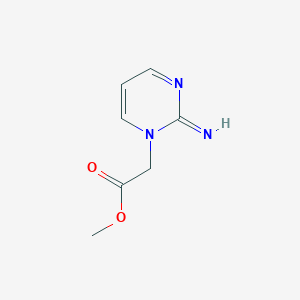



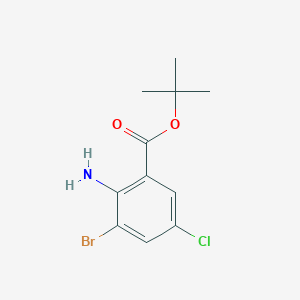



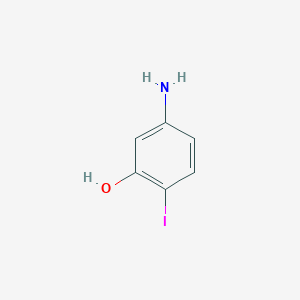
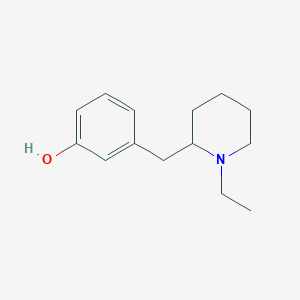
![4-Chloro-6-fluoroimidazo[1,5-a]quinoxaline](/img/structure/B13120099.png)
